![molecular formula C22H17NO3 B14226626 N-{4-[3-(2-Hydroxyphenyl)acryloyl]phenyl}benzamide CAS No. 531492-69-0](/img/structure/B14226626.png)
N-{4-[3-(2-Hydroxyphenyl)acryloyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[3-(2-Hydroxyphenyl)acryloyl]phenyl}benzamide is a complex organic compound with the molecular formula C22H17NO3 This compound is characterized by the presence of a benzamide group attached to a phenyl ring, which is further connected to an acryloyl group and a hydroxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-(2-Hydroxyphenyl)acryloyl]phenyl}benzamide typically involves the reaction of 4-acetylphenylbenzamide with 2-hydroxybenzaldehyde under basic conditions to form the intermediate chalcone. This intermediate is then subjected to further reactions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and efficiency. The Schotten-Baumann reaction, which involves the reaction of an amine with an acyl chloride, is one of the methods used for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
N-{4-[3-(2-Hydroxyphenyl)acryloyl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The acryloyl group can be reduced to form saturated derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include quinones, saturated derivatives, and substituted benzamides, which have various applications in pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties .
Wirkmechanismus
The mechanism of action of N-{4-[3-(2-Hydroxyphenyl)acryloyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The acryloyl group can undergo Michael addition reactions with nucleophiles in biological systems, leading to the formation of covalent bonds with target proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Hydroxyphenyl)maleimide: Known for its thermal stability and applications in polymer science.
Phenoxyacetamide Derivatives: Used in medicinal chemistry for their pharmacological activities.
Uniqueness
N-{4-[3-(2-Hydroxyphenyl)acryloyl]phenyl}benzamide stands out due to its unique combination of functional groups, which confer a wide range of chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
531492-69-0 |
|---|---|
Molekularformel |
C22H17NO3 |
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
N-[4-[3-(2-hydroxyphenyl)prop-2-enoyl]phenyl]benzamide |
InChI |
InChI=1S/C22H17NO3/c24-20-9-5-4-6-16(20)12-15-21(25)17-10-13-19(14-11-17)23-22(26)18-7-2-1-3-8-18/h1-15,24H,(H,23,26) |
InChI-Schlüssel |
FROYLVHHZQWCSO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C=CC3=CC=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


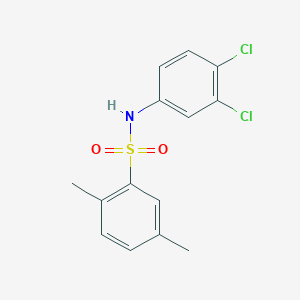
![6-Acetyl-2-oxa-6-azabicyclo[3.2.0]heptan-4-one](/img/structure/B14226570.png)
![Benzenesulfonamide, 4-[3-(2-chlorophenoxy)-1-piperidinyl]-](/img/structure/B14226578.png)
![1-[(2R,3R)-3-[4-(trifluoromethyl)phenyl]oxiran-2-yl]ethanone](/img/structure/B14226586.png)
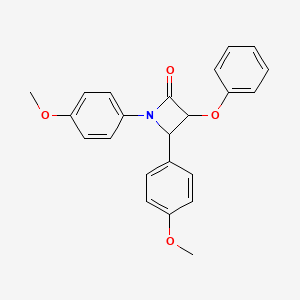
![3-[2-(4-Methoxyphenyl)ethenylidene]heptan-1-OL](/img/structure/B14226597.png)


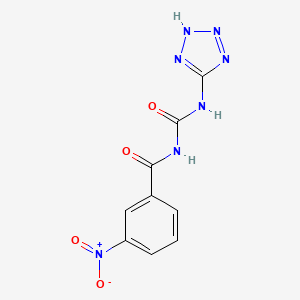

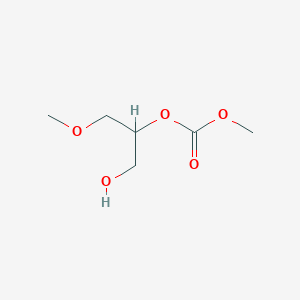
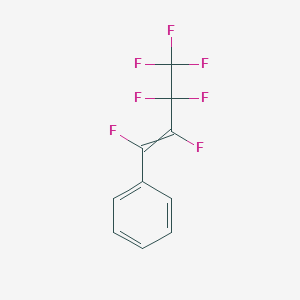
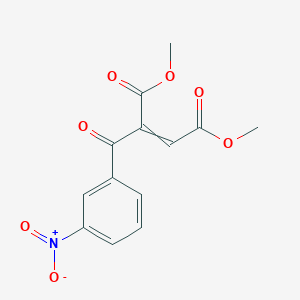
![Benzonitrile, 3-chloro-5-[4-(2-pyridinyl)-2-oxazolyl]-](/img/structure/B14226648.png)
